tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene-11-carboxylate
Description
tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene-11-carboxylate is a complex tricyclic heterocyclic compound featuring a fused bicyclic core with sulfur (thia) and nitrogen (diaza) atoms. The tert-butyl carboxylate group at position 11 enhances steric protection of the amine functionality, while the bromine atom at position 4 introduces electrophilic reactivity, making the compound a versatile intermediate in organic synthesis and medicinal chemistry. It is cataloged as a building block for drug discovery by Enamine Ltd, emphasizing its utility in constructing bioactive molecules .
The compound’s tricyclic framework (norbornene-like structure) contributes to its rigidity, which can influence binding affinity in target proteins. Its molecular formula is C₁₃H₁₅BrN₂O₂S, with a molecular weight of 355.25 g/mol.
Properties
IUPAC Name |
tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.02,6]undeca-2(6),4-diene-11-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2S/c1-13(2,3)18-12(17)16-7-4-5-9(16)10-8(6-7)15-11(14)19-10/h7,9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWNCWKHJIFTJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C3=C(C2)N=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene-11-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tricyclic core: This involves the cyclization of a suitable precursor, often through a series of condensation and cyclization reactions.
Introduction of the bromine atom: Bromination is usually achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Incorporation of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene-11-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and reduction reactions: The sulfur and nitrogen atoms in the compound can participate in redox reactions, leading to the formation of different oxidation states.
Ester hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation products: Oxidized forms of the sulfur and nitrogen atoms.
Hydrolysis products: The corresponding carboxylic acid from the ester group.
Scientific Research Applications
Tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene-11-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate biological pathways and its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique structural features.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene-11-carboxylate involves its interaction with specific molecular targets. The bromine, sulfur, and nitrogen atoms within the compound can form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Key Observations :
Electron-Withdrawing vs. Electron-Donating Groups: The bromo group in the target compound enhances electrophilicity, enabling Suzuki couplings or nucleophilic aromatic substitutions, whereas the amino group in CAS 942492-23-1 facilitates hydrogen bonding in drug-receptor interactions . The thia (sulfur) atom in the target compound may confer metabolic stability compared to oxygen-containing analogs (e.g., oxadiazoles in ) .
The absence of sulfur in CAS 5176-32-9 simplifies synthetic routes but reduces π-acidic character for non-covalent interactions .
In contrast, larger tricyclic systems (e.g., ’s spiro-lactams) prioritize conformational flexibility for binding pocket accommodation .
Research Findings and Implications
- Synthetic Utility : The bromo-thia-diazatricyclo framework is pivotal in cross-coupling reactions, as demonstrated in Enamine’s catalog for generating diverse pharmacophores .
- Computational Comparisons: Methods for similarity assessment () highlight that minor substituent changes (e.g., Br → NH₂) drastically alter physicochemical properties (cLogP, PSA) and bioactivity profiles .
Biological Activity
Tert-butyl 4-bromo-3-thia-5,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene-11-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure with a diazatricyclo framework, which contributes to its biological activity. Its molecular formula is C14H16BrN2O2S, and it possesses the following key characteristics:
- Molecular Weight : 356.25 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
- Stability : Stable under ambient conditions but sensitive to light and moisture.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 50 µg/mL |
| Staphylococcus aureus | 18 | 30 µg/mL |
| Candida albicans | 12 | 40 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Cytokine | Control (pg/mL) | Tert-butyl Compound (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 80 |
| IL-6 | 150 | 60 |
This suggests that this compound may have therapeutic potential in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have indicated that this compound may inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
The biological activities of this compound are believed to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism.
- Modulation of Signaling Pathways : It can affect NF-kB signaling pathways associated with inflammation.
- Induction of Apoptosis : The compound may activate caspases leading to programmed cell death in cancer cells.
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties against multi-drug resistant strains and reported promising results.
- Inflammation Model : Research conducted on LPS-induced inflammation in mice demonstrated a significant reduction in paw edema when treated with the compound.
- Cancer Cell Line Study : A recent investigation published in Cancer Research highlighted the ability of this compound to induce apoptosis in MCF-7 cells through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
